molecular formula C13H7Cl2F3N2O3 B8625411 2-[1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethoxy]-5-nitropyridine CAS No. 106024-12-8

2-[1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethoxy]-5-nitropyridine

Cat. No.: B8625411
CAS No.: 106024-12-8
M. Wt: 367.10 g/mol
InChI Key: KTZUWYKVXXICSR-UHFFFAOYSA-N
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Description

2-[1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethoxy]-5-nitropyridine is a useful research compound. Its molecular formula is C13H7Cl2F3N2O3 and its molecular weight is 367.10 g/mol. The purity is usually 95%.
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Properties

CAS No.

106024-12-8

Molecular Formula

C13H7Cl2F3N2O3

Molecular Weight

367.10 g/mol

IUPAC Name

2-[1-(3,4-dichlorophenyl)-2,2,2-trifluoroethoxy]-5-nitropyridine

InChI

InChI=1S/C13H7Cl2F3N2O3/c14-9-3-1-7(5-10(9)15)12(13(16,17)18)23-11-4-2-8(6-19-11)20(21)22/h1-6,12H

InChI Key

KTZUWYKVXXICSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(C(F)(F)F)OC2=NC=C(C=C2)[N+](=O)[O-])Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under a dry argon atmosphere a solution of 2-chloro-5-nitropyridine (1.6 g, 0.010 mole) and 1-(3,4-dichlorophenyl)-2,2,2-trifluoroethanol (2.5 g, 0.010 mole) in dimethyl sulfoxide (50 ml) was stirred for five minutes. Potassium carbonate (1.6 g, 0.011 mole) was added to the mixture in one portion. The resultant mixture was stirred at room temperature for approximately 18 hours. The mixture was transferred to a separatory funnel to which was added 50 g of ice and 75 ml of a 2N aqueous sodium hydroxide solution. This aqueous mixture was extracted with two 200 ml portions of diethyl ether. The combined extracts were dried over anhydrous magnesium sulfate and filtered. The solvent was evaporated from the filtrate under reduced pressure, leaving an oil. Purification of this oil by column chromatography on silica gel yielded 3.3 g of 2-[1-(3,4-dichlorophenyl)-2,2,2-trifluoroethoxy]-5-nitropyridine.
Quantity
1.6 g
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reactant
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2.5 g
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50 mL
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1.6 g
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reactant
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ice
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50 g
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